molecular formula C8H19NO5 B196282 N,N-dimethyl-D-glucamine CAS No. 76326-99-3

N,N-dimethyl-D-glucamine

Cat. No.: B196282
CAS No.: 76326-99-3
M. Wt: 209.24 g/mol
InChI Key: CUGDYSSBTWBKII-LXGUWJNJSA-N
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Description

N,N-dimethyl-D-glucamine: is an organic compound with the molecular formula C8H19NO5. It is a derivative of D-glucamine, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a white solid that is soluble in water and some organic solvents. It is commonly used in various chemical and biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dimethyl-D-glucamine can be synthesized by reacting D-glucamine with methyl iodide. The reaction typically involves mixing D-glucamine with methyl iodide in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the complete conversion of D-glucamine to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-D-glucamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.

    Substitution: Various electrophiles can be used, and reactions are conducted under mild to moderate conditions.

Major Products Formed:

    Oxidation: Products include oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N,N-dimethyl-D-glucamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including antimicrobial agents.

    Biology: Employed in the preparation of brain slices for electrophysiological studies, enhancing neuronal preservation and viability.

    Medicine: Utilized in the formulation of pharmaceutical products, including X-ray contrast media and nuclear imaging agents.

    Industry: Applied in the development of water-soluble polymers for the selective removal of arsenic from water, as well as in the production of resins and gels for removing oxyanions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-D-glucamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as a buffering agent, maintaining pH stability in solutions. It also forms complexes with metal ions, facilitating their removal from aqueous solutions. In medical applications, its derivatives are used as contrast agents, enhancing the visibility of internal structures during imaging procedures.

Comparison with Similar Compounds

N,N-dimethyl-D-glucamine can be compared with other similar compounds, such as:

    N-methyl-D-glucamine: A derivative with one methyl group on the nitrogen atom.

    D-glucamine: The parent compound without any methyl groups.

    N,N-dimethylglucamine: Another name for this compound, highlighting its structural similarity.

Uniqueness: this compound is unique due to its dual methylation, which enhances its solubility and reactivity compared to its non-methylated counterparts. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

IUPAC Name

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDYSSBTWBKII-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015492
Record name N,N-Dimethyl-D-glucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76326-99-3
Record name N,N-Dimethylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucitol, 1-deoxy-1-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucitol, 1-deoxy-1-(dimethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-D-glucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions N,N-Dimethylglucamine as a potential component in pharmaceutical formulations. What makes it suitable for this purpose?

A1: The research highlights the use of N,N-Dimethylglucamine as a pharmaceutically acceptable base in the formation of salts with antifungal compounds []. This suggests its potential role in enhancing the solubility and bioavailability of these drugs. Specifically, the article mentions its use alongside N-Methylglucamine (NMG) in forming salts with an unnamed antifungal compound of formula III []. This preference for N,N-Dimethylglucamine and NMG likely stems from their ability to form stable salts, potentially improving the drug's formulation and delivery.

Q2: Can you explain the research surrounding the production of N,N-Dimethylglucamine?

A2: While one of the provided papers focuses on the use of N,N-Dimethylglucamine in pharmaceutical formulations, the other specifically details a catalytic process for its production []. Although the abstract lacks specifics about the process itself, the title implies a method for synthesizing N,N-Dimethylglucamine from N-Methylglucamine. This suggests research efforts aimed at developing efficient and potentially cost-effective methods for producing this valuable compound for various applications.

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